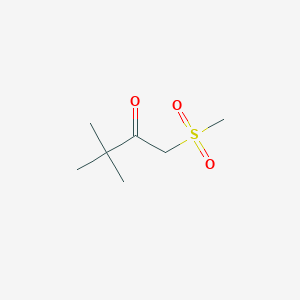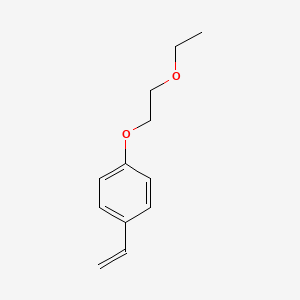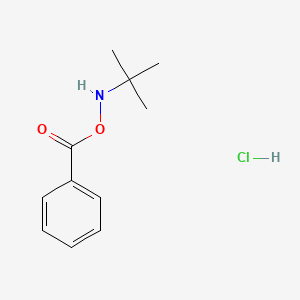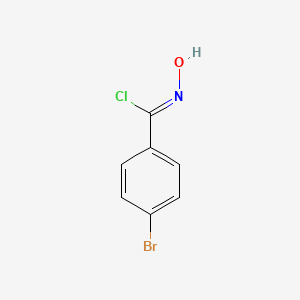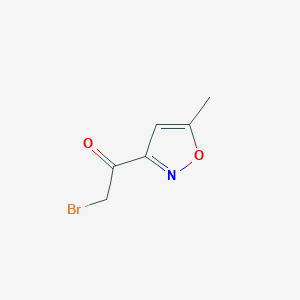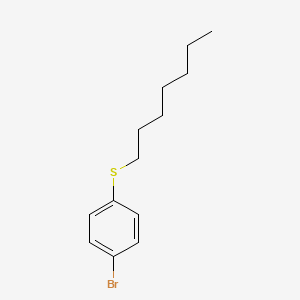
Benzene, 1-bromo-4-(heptylthio)-
Descripción general
Descripción
Benzene, 1-bromo-4-(heptylthio)- is a fascinating chemical compound extensively used in scientific research. It exhibits remarkable properties that enable its application in diverse studies, ranging from organic synthesis to material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-(heptylthio)- typically involves the bromination of a heptylthio-substituted benzene derivative. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction .
Industrial Production Methods
Industrial production methods for Benzene, 1-bromo-4-(heptylthio)- often involve large-scale electrophilic aromatic substitution reactions. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-bromo-4-(heptylthio)- undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This is the primary reaction type for this compound, where the bromine atom can be substituted by other electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
Benzene, 1-bromo-4-(heptylthio)- is extensively used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Biological Studies: It is employed in studies related to its biological activity and potential therapeutic applications.
Industrial Applications: The compound is used in various industrial processes, including the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1-bromo-4-(heptylthio)- primarily involves electrophilic aromatic substitution. The bromine atom on the benzene ring acts as a leaving group, allowing other electrophiles to attack the aromatic ring and form new substituted products . The molecular targets and pathways involved in these reactions depend on the specific electrophiles and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Benzene, 1-bromo-4-(heptylthio)- include:
- Benzene, 1-bromo-4-(methylthio)-
- Benzene, 1-bromo-4-(ethylthio)-
- Benzene, 1-bromo-4-(propylthio)-
Uniqueness
Benzene, 1-bromo-4-(heptylthio)- is unique due to its heptylthio substituent, which imparts specific chemical and physical properties that differentiate it from other similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications .
Propiedades
IUPAC Name |
1-bromo-4-heptylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrS/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYGGWRQEQXFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501205 | |
| Record name | 1-Bromo-4-(heptylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76542-22-8 | |
| Record name | 1-Bromo-4-(heptylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



